

Deacetylavidomycin N-oxide molecular formula and structure.

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Compound of Interest

Compound Name: *deacetylavidomycin N-oxide*

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Deacetylavidomycin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylavidomycin N-oxide is a naturally occurring antibiotic produced by the bacterium *Streptomyces ravidus* S50905.[1][2] It belongs to the ravidomycin class of compounds and has demonstrated notable biological activity, including antibacterial effects against Gram-positive bacteria and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and biological activities of **Deacetylavidomycin N-oxide**, along with detailed experimental protocols and a proposed mechanism of action.

Molecular Formula and Structure

Deacetylavidomycin N-oxide is structurally characterized by a complex polycyclic aromatic core linked to a sugar moiety. The key structural feature that distinguishes it from its parent compound, deacetylavidomycin, is the presence of an N-oxide group on the dimethylamino substituent of the sugar.

- Molecular Formula: $C_{31}H_{33}NO_{10}$ [3]
- Molecular Weight: 579.59 g/mol [2]

- SMILES: C[C@@H]1--INVALID-LINK--C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O--INVALID-LINK--(C)[O-]">C@@HOC(=O)C
- InChI: InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

Physicochemical Properties

Deacetylravidomycin N-oxide is a yellow crystalline substance with limited solubility in aqueous solutions but is soluble in certain organic solvents.[\[4\]](#)

| Property | Value | Reference |
|----------------------------------|------------------------------------|---------------------|
| Appearance | Yellow crystals | [4] |
| Solubility | Soluble in chloroform and methanol | [4] |
| Insoluble in water and n-hexane | [4] | |
| UV λ_{max} (MeOH) | 228, 268, 277, 318, 382, 402 nm | [4] |
| Predicted XlogP | 4.0 | |

Biological Activity

Deacetylravidomycin N-oxide exhibits both antibacterial and antitumor activities, although it is generally less potent but also less toxic than its parent compound, deacetylravidomycin.[\[1\]](#)[\[2\]](#)

Antibacterial Activity

The compound is active against a range of Gram-positive bacteria but is inactive against Gram-negative bacteria.[\[2\]](#)

| Organism | MIC (µg/mL) | Reference |
|---------------------------------------|-------------|---------------------|
| Bacillus subtilis ATCC 6633 | 12.5 | [4] |
| Staphylococcus aureus FDA 209P | 25 | [4] |
| Staphylococcus aureus Smith | 25 | [4] |
| Staphylococcus epidermidis ATCC 12228 | 12.5 | [4] |
| Micrococcus luteus ATCC 9341 | 3.13 | [4] |
| Micrococcus lysodeikticus IFO 3333 | 3.13 | [4] |
| Enterococcus faecalis IFO 12964 | 50 | [4] |

Antitumor Activity

Deacetylraavidomycin N-oxide has demonstrated antitumor activity against P388 leukemia and Meth A fibrosarcoma in murine models.[\[1\]\[2\]](#) While it is reported to be active over a wide range of doses, specific IC₅₀ values are not readily available in the cited literature.[\[1\]\[4\]](#) It has been noted to be considerably less toxic than deacetylraavidomycin.[\[1\]\[4\]](#)

| Cell Line/Tumor Model | Activity | Reference |
|-----------------------|---|------------------------|
| P388 leukemia | Antitumor active in a wide range of doses | [1][4] |
| Meth A fibrosarcoma | Antitumor active in a wide range of doses | [1][4] |

Experimental Protocols

Fermentation for Production of Deacetylravidomycin N-oxide

This protocol is based on the fermentation of *Streptomyces ravidus* S50905.

1. Culture and Inoculum Preparation:

- Maintain *Streptomyces ravidus* S50905 on a suitable agar slant medium.
- Prepare a seed culture by inoculating a loopful of spores or mycelia into a flask containing a seed medium (e.g., glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, NaCl 0.3%, CaCO₃ 0.3%, pH 7.0).[\[4\]](#)
- Incubate the seed culture at 28°C for 2 days on a reciprocal shaker.[\[4\]](#)

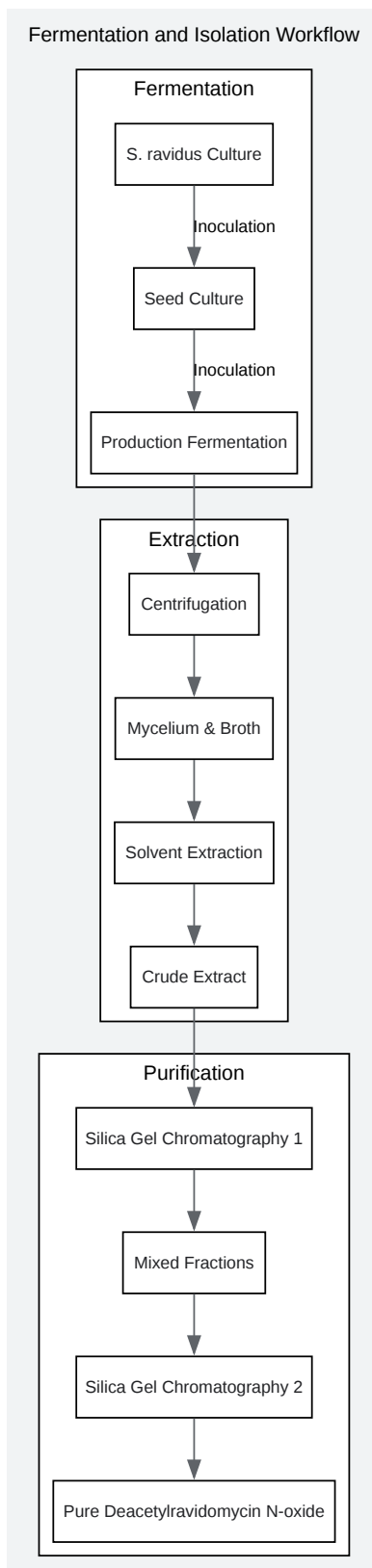
2. Production Fermentation:

- Inoculate the production medium with the seed culture. The production medium contains soluble starch (3.0%), glucose (1.0%), peptone (0.5%), meat extract (0.5%), yeast extract (0.5%), NaCl (0.3%), CaCO₃ (0.3%), and sodium anthraquinone-beta-sulfonate (0.05%).[\[4\]](#)
- Conduct the fermentation in flasks at 28°C with shaking for an appropriate duration, monitoring the production of the target compound.

3. Isolation and Purification:

- After fermentation, separate the mycelium from the broth by centrifugation.[\[4\]](#)
- Extract the mycelial cake and the filtrate with chloroform-acetone and ethyl acetate, respectively.[\[4\]](#)
- Combine the extracts, concentrate, and add n-hexane to precipitate the crude antibiotic complex.[\[4\]](#)
- Purify the crude extract using silica gel column chromatography with a solvent system such as chloroform-methanol-concentrated NH₄OH (7:1:0.1) to yield ravidomycin and a mixture of deacetylravidomycin and **deacetylravidomycin N-oxide**.[\[4\]](#)

- Further purify the mixture by silica gel column chromatography using a solvent system of chloroform-methanol-acetic acid (7:1:0.1) to separate **deacetylraavidomycin N-oxide**.^[4]



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Fermentation and Isolation Workflow

Chemical Synthesis of Deacetylravidomycin N-oxide

This protocol describes the synthesis from deacetylravidomycin.

1. Reaction Setup:

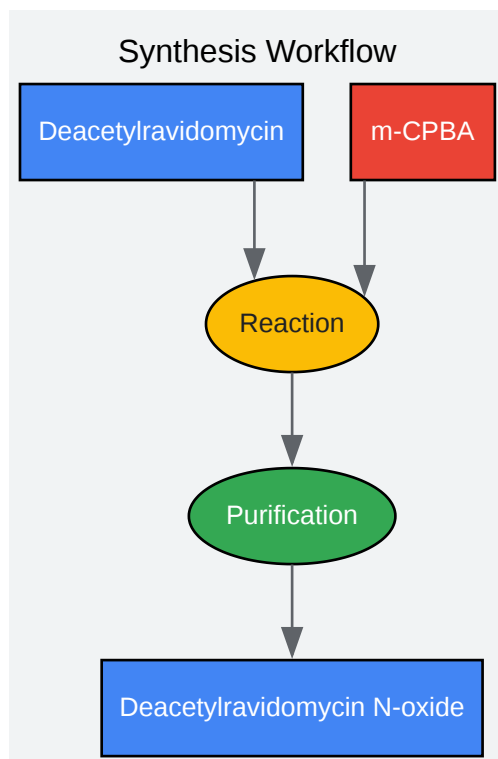
- Dissolve deacetylravidomycin in a suitable solvent such as chloroform.
- Add m-chloroperbenzoic acid (m-CPBA) to the solution.[4]

2. Reaction Conditions:

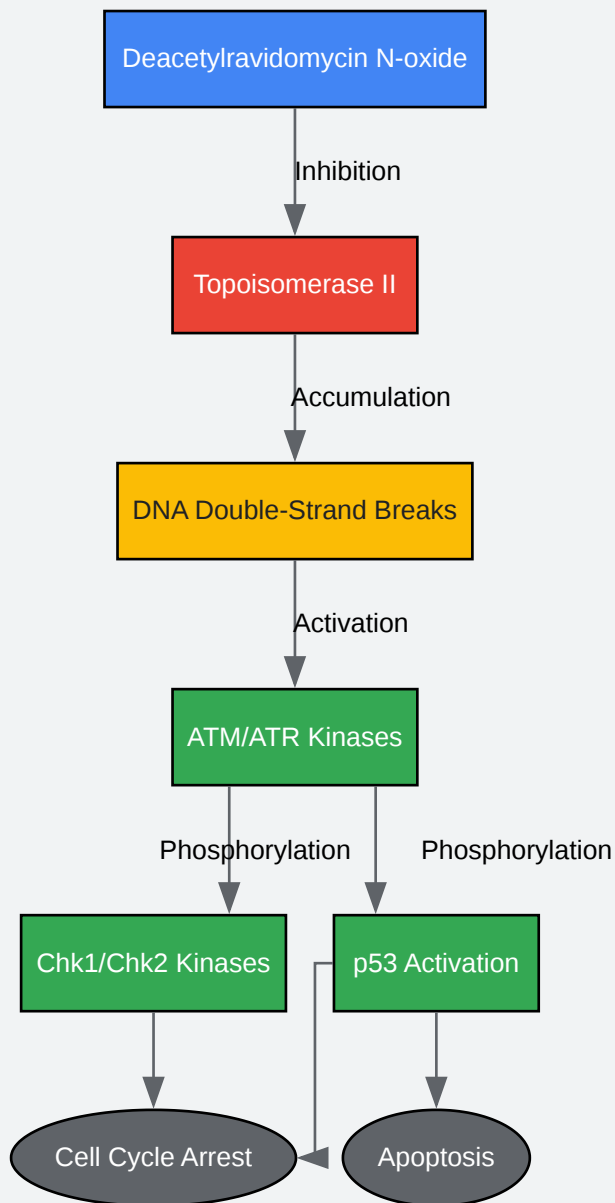
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Workup and Purification:

- Upon completion of the reaction, quench any excess m-CPBA.
- Wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
- Purify the resulting product by chromatography to obtain pure **Deacetylravidomycin N-oxide**.



Proposed Signaling Pathway of Deacetylravidomycin N-oxide



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